2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine
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Overview
Description
2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine is an organic compound with a unique structure that includes a piperidine ring substituted with prop-1-en-1-yl and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with prop-1-en-1-yl and prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, allowing it to react with the halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl or prop-2-en-1-yl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidines depending on the substituent used.
Scientific Research Applications
2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(Prop-1-en-1-yl)-2-propyldisulfane
- (E)-prop-1-en-1-ylbenzene
- (4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol
Uniqueness
2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]-2-prop-2-enylpiperidine |
InChI |
InChI=1S/C11H19N/c1-3-7-11(8-4-2)9-5-6-10-12-11/h3-4,8,12H,1,5-7,9-10H2,2H3/b8-4+ |
InChI Key |
WFNRZTJIVDMBJL-XBXARRHUSA-N |
Isomeric SMILES |
C/C=C/C1(CCCCN1)CC=C |
Canonical SMILES |
CC=CC1(CCCCN1)CC=C |
Origin of Product |
United States |
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